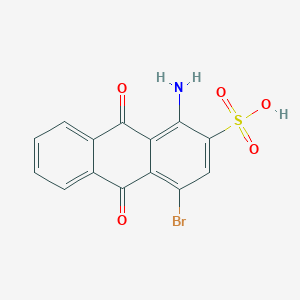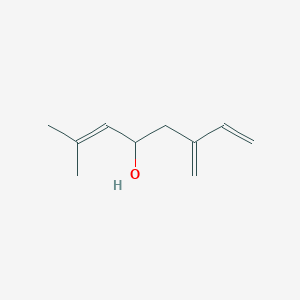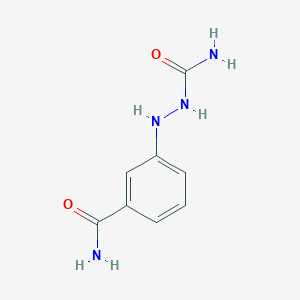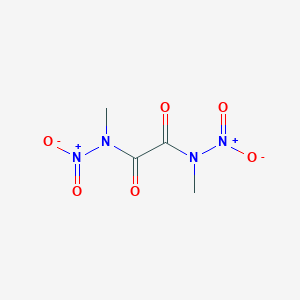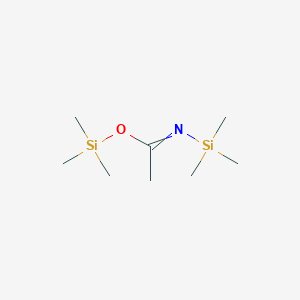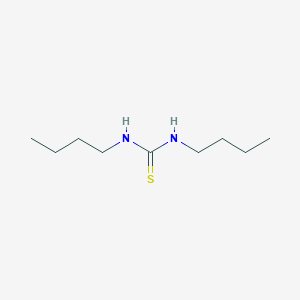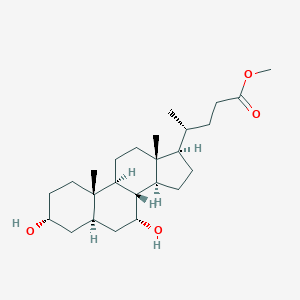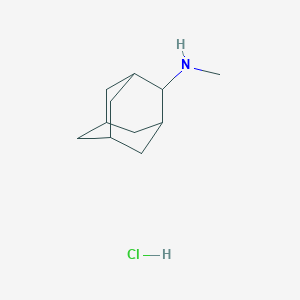
2-Adamantanamine, N-methyl-, hydrochloride
説明
Synthesis Analysis
Adamantane derivatives are synthesized through various chemical reactions. One common method involves the halogenated hydrocarbon amination reaction, producing target molecules confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Another approach is the photochemical reaction of N-(1-adamantyl)phthalimide, leading to novel hexacyclic benzazepine derivatives through domino processes (Basarić et al., 2008).
Molecular Structure Analysis
Adamantane derivatives exhibit diverse molecular structures. X-ray diffraction and density functional theory (DFT) are often used to compare optimized geometric bond lengths and angles with experimental values, revealing the molecular stacking into three-dimensional structures through weak hydrogen bonds (Bai et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating unique properties such as the ability to form 1:1 pi-complexes with bromine, which can lead to rearranged substitution products depending on the bromine concentration (Chiappe et al., 2000).
Physical Properties Analysis
The solubility of adamantane derivatives, such as 1-adamantanamine hydrochloride, varies across different solvents, including ethanol, acetic acid, and water. This solubility can be correlated with equations useful in the production processes of these compounds (Yuxiao Tu et al., 2017).
Chemical Properties Analysis
Adamantane derivatives are known for their diverse chemical properties, including their interaction with viruses, highlighting their potential in medicinal chemistry. For instance, some derivatives exhibit activity against influenza A viruses, akin to 1-adamantanamine hydrochloride (E. de la Cuesta et al., 1984).
科学的研究の応用
Antiviral Properties and Applications
Amantadine is noted for its effectiveness in inhibiting the replication of all human subtypes of influenza A virus, including H1N1, H2N2, and H3N2 strains. Its antiviral activity is significant in both laboratory studies and clinical situations, showcasing its potential as a therapeutic agent for influenza-A-induced symptoms such as fever and virus shedding. The compound is structurally similar to rimantadine, with both sharing antiviral activities but differing in metabolic and pharmacological properties (Bulletin of the World Health Organization, 1985).
Furthermore, amantadine hydrochloride has demonstrated inhibitory effects on dengue virus replication in vitro, reducing virus titers significantly in cell cultures without evident cytotoxic effects. This suggests its broader antiviral application beyond influenza, potentially offering avenues for research into dengue virus treatments (Antimicrobial Agents and Chemotherapy, 1980).
Neuromuscular and Neurological Effects
Amantadine's impact extends to neuromuscular transmission and neurological conditions. The compound has been shown to inhibit neuromuscular transmission rapidly in clinically effective concentrations, suggesting a mechanism that might help explain its diverse effects, including relief from parkinsonism symptoms. This action is believed to be related to its capacity to increase dopamine synthesis and release, highlighting its potential application in neurological research and therapy (Nature, 1976).
Enhancing Immunotherapy
In addition to its direct antiviral and neurological effects, amantadine has been studied for its role in enhancing the efficacy of immunotoxins. It has been found to potentiate the cytotoxic activity of a specific anti-pan-T lymphocyte (CD5) monoclonal antibody conjugated to ricin A-chain (T101-immunotoxin), without inducing toxicity in nontarget cells like human marrow hematopoietic progenitor cells. This suggests its potential utility in improving the ex vivo purification of human bone marrow from T cells, which could be beneficial in stem cell transplantation and other therapeutic areas (Blood, 1987).
Safety And Hazards
特性
IUPAC Name |
N-methyladamantan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAMRFXENPTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147022 | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanamine, N-methyl-, hydrochloride | |
CAS RN |
10523-69-0 | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



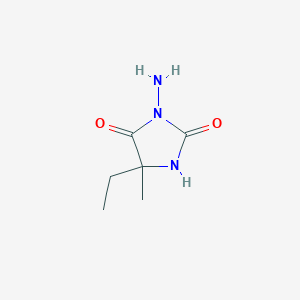
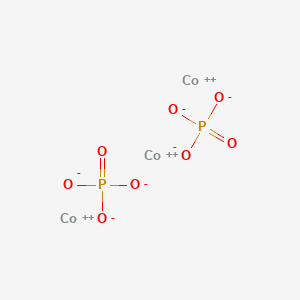
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

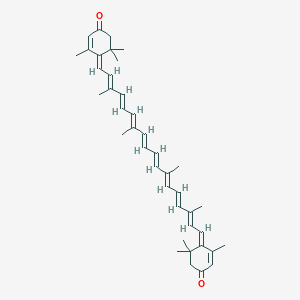
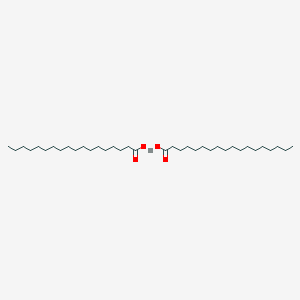
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
